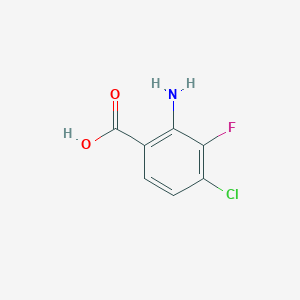

2-Amino-4-chloro-3-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloro-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHROQQNUCNZNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Value of Halogenated Anthranilic Acids in Modern Synthesis

An In-Depth Technical Guide to 2-Amino-4-chloro-3-fluorobenzoic acid

In the landscape of medicinal chemistry and materials science, the precise placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. Halogens, particularly fluorine and chlorine, serve as powerful modulators of a molecule's physicochemical and pharmacokinetic properties, influencing everything from metabolic stability and membrane permeability to binding affinity and lipophilicity. This compound is a prime exemplar of such a strategically functionalized building block. As a trifunctional anthranilic acid derivative, it offers a versatile platform for constructing complex heterocyclic systems. This guide provides an in-depth examination of its properties, synthesis, and applications, offering researchers and drug development professionals a comprehensive resource for leveraging this potent intermediate.

Core Physicochemical & Structural Characteristics

This compound is a synthetically derived aromatic compound. Its value lies in the unique arrangement of its functional groups—an amine, a carboxylic acid, a fluorine atom, and a chlorine atom—which provide multiple reactive handles for diverse chemical transformations.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1039878-71-1[1] |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol [2] |

| Appearance | Typically a white to light tan or yellow powder |

| Melting Point | Data for this specific isomer is not widely published; however, related isomers like 2-amino-4-chlorobenzoic acid melt at 231-233 °C. |

| Solubility | Generally soluble in organic solvents like methanol and DMSO, with poor solubility in water.[3] |

| SMILES | C1=C(C(=C(C(=C1Cl)F)N)C(=O)O |

| InChI | InChI=1S/C7H5ClFNO2/c8-4-2-5(7(11)12)6(10)3(9)1-4/h1-2H,10H2,(H,11,12) |

| InChIKey | Not readily available in public databases. |

Spectroscopic Profile: A Blueprint for Identification

While a dedicated, peer-reviewed spectroscopic analysis for this specific isomer is not widely available, its structural features allow for a robust prediction of its spectral characteristics, essential for reaction monitoring and quality control.

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum would be expected to show:

-

Two distinct signals in the aromatic region (approx. 6.5-8.0 ppm), likely appearing as doublets or doublet of doublets due to coupling between the two aromatic protons.

-

A broad singlet corresponding to the two protons of the primary amine (-NH₂), which may exchange with D₂O.

-

A very broad singlet at high chemical shift (>10 ppm) for the acidic proton of the carboxylic acid (-COOH).

-

-

¹³C NMR (Carbon NMR): The proton-decoupled spectrum would display seven distinct signals for the seven carbon atoms, including the carboxyl carbon at a characteristic downfield shift (approx. 165-170 ppm). The carbons directly bonded to fluorine and chlorine will show characteristic shifts and, in the case of fluorine, C-F coupling.

-

FT-IR (Infrared) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups present[3][4]:

-

N-H Stretching: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

O-H Stretching: A very broad absorption band from 2500-3300 cm⁻¹, typical for the hydrogen-bonded hydroxyl of a carboxylic acid.

-

C=O Stretching: A strong, sharp peak around 1700 cm⁻¹ for the carbonyl of the carboxylic acid.

-

C-F & C-Cl Stretching: Absorptions in the fingerprint region (typically 1000-1300 cm⁻¹ for C-F and 700-800 cm⁻¹ for C-Cl).

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z ≈ 189. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.

Synthesis and Reaction Chemistry

The synthesis of polysubstituted benzoic acids like this compound often involves a multi-step sequence starting from more readily available precursors. A plausible and logical synthetic strategy can be adapted from established methods for similar halogenated anthranilic acids.[5]

Proposed Synthetic Workflow

A logical approach involves the nitration of a dichlorofluorobenzene precursor, followed by nucleophilic substitution of one chlorine atom with an amino group, and finally, conversion of the remaining chlorine to a carboxylic acid function or a related multi-step conversion. A more direct route, adapted from patented procedures for related compounds, involves the strategic halogenation and reduction of a nitrated benzoic acid.[5]

Caption: A plausible synthetic pathway to the target compound.

Experimental Protocol: A Representative Synthesis

This protocol is a conceptual adaptation based on established methodologies for synthesizing related fluoro- and chloro-substituted anthranilic acids.[5]

Step 1: Nitration of 3-Chloro-4-fluorobenzoic Acid

-

Rationale: The initial step introduces a nitro group, which serves as a precursor to the amine. The directing effects of the existing chloro, fluoro, and carboxyl groups guide the nitration primarily to the 6-position.

-

Procedure: a. To a stirred solution of concentrated sulfuric acid (H₂SO₄) cooled to 0-5 °C, slowly add 3-chloro-4-fluorobenzoic acid (1 equivalent). b. Maintain the temperature while adding a nitrating mixture (concentrated nitric acid (HNO₃) and H₂SO₄) dropwise over 1-2 hours. c. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Carefully pour the reaction mixture onto crushed ice. The precipitated solid, 3-chloro-4-fluoro-6-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Reduction of the Nitro Group and Concurrent Halogenation

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing a nitro group to a primary amine. The choice of a palladium on carbon (Pd/C) catalyst is standard for this transformation. A subsequent or concurrent chlorination step is required to introduce the final chlorine atom. For simplicity, a conceptual chlorination with N-chlorosuccinimide (NCS) is proposed, though reaction conditions would need careful optimization.

-

Procedure: a. Charge a pressure-resistant reactor with the 3-chloro-4-fluoro-6-nitrobenzoic acid from Step 1, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of 5-10% Pd/C. b. Pressurize the reactor with hydrogen gas (H₂) and heat gently while stirring vigorously. The reaction is typically complete within a few hours. c. After the reduction is complete (monitored by TLC or H₂ uptake), filter the mixture through celite to remove the catalyst. d. The resulting amino-benzoic acid intermediate is then dissolved in a suitable solvent like DMF or acetonitrile. N-Chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise. e. The reaction is stirred at room temperature or with gentle heating until completion. f. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for creating high-value, biologically active molecules. The strategic placement of fluorine and chlorine is known to enhance the pharmacological profile of drug candidates.[6]

Key Application Areas:

-

Scaffold for Heterocyclic Synthesis: It is an ideal starting material for synthesizing quinazolinones, benzodiazepines, and other fused heterocyclic systems that form the core of many pharmaceuticals. The amino and carboxylic acid groups readily participate in condensation and cyclization reactions.

-

Oncology Research: Structurally related compounds, such as 2-amino-3-chlorobenzoic acid, have demonstrated potent anticancer activity by targeting critical signaling pathways like PI3K/AKT.[3][7] This suggests that derivatives of this compound are promising candidates for the development of novel kinase inhibitors and other anticancer agents.

-

Anti-Infective and Anti-Inflammatory Agents: The anthranilic acid scaffold is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine and chlorine can be used to fine-tune the activity and selectivity of new anti-inflammatory or anti-infective compounds.[8]

-

Agrochemicals: This compound also serves as a building block in the synthesis of advanced herbicides and pesticides, where halogenation is key to achieving target specificity and environmental persistence profiles.[8]

Caption: Role as a central intermediate in pharmaceutical R&D workflows.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount. Safety data for this specific compound is limited, but data from closely related analogs like 2-amino-4-chlorobenzoic acid and 2-amino-3-fluorobenzoic acid provide a reliable basis for hazard assessment.[9][10]

-

Hazard Identification:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (P280).[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[12]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[11]

-

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for molecular engineers. Its pre-organized, multi-functional nature provides a reliable and versatile entry point into chemical libraries rich with therapeutic potential. The combination of amine, carboxylic acid, fluorine, and chlorine functionalities on a single aromatic ring makes it an exceptionally valuable intermediate for developing next-generation pharmaceuticals and advanced materials. Understanding its chemical personality, from synthesis to application, empowers researchers to accelerate innovation in fields where molecular precision is the key to success.

References

- PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.

- Patsnap Eureka. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.

- Google Patents. (1993). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.

- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

- Benchchem. (n.d.). Synthesis routes of 2-Amino-3-fluorobenzoic acid.

- ChemicalBook. (2025). 2-Amino-4-fluorobenzoic acid - Safety Data Sheet.

- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

- Carl ROTH. (2024). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid.

- GoldBio. (n.d.). 2-Amino-4-fluorobenzoic acid.

- Chem-Impex. (n.d.). 2-Amino-4-chlorobenzoic acid.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Synquest Labs. (n.d.). 2-Amino-3-fluorobenzoic acid.

- ChemicalBook. (n.d.). 2-Amino-4-chlorobenzoic acid(89-77-0) 1H NMR spectrum.

- MySkinRecipes. (n.d.). 4-Amino-2-chloro-3-fluorobenzoic acid.

- MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation.

- Sigma-Aldrich. (n.d.). 2-Amino-4-chlorobenzoic acid 98 89-77-0.

- Matrix Scientific. (n.d.). 4-Amino-2-chloro-3-fluorobenzoic acid.

- Ningbo Inno Pharmachem Co., Ltd. (n.d.). Unlocking Pharmaceutical Potential: The Role of 2-Amino-4-fluorobenzoic Acid.

- PubMed. (2020). Applications of fluorine-containing amino acids for drug design.

- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2-Amino-3-chlorobenzoic Acid, Its Precursors, and Derivatives.

- Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis.

- Biosynth. (n.d.). This compound.

Sources

- 1. This compound | 1039878-71-1 | PRB87871 [biosynth.com]

- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. goldbio.com [goldbio.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-4-chloro-3-fluorobenzoic Acid

Abstract

The unequivocal structure determination of highly substituted aromatic compounds is a critical task in chemical research and development, particularly within the pharmaceutical and materials science sectors. 2-Amino-4-chloro-3-fluorobenzoic acid, a substituted anthranilic acid derivative, presents a unique analytical challenge due to its specific substitution pattern. This guide provides a comprehensive, methodology-driven approach to its structure elucidation. We will detail a synergistic strategy employing Mass Spectrometry (MS) for molecular formula determination, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and ¹⁹F) for definitive constitutional isomer assignment. The causality behind each experimental choice is explained, and detailed, field-proven protocols are provided to ensure reproducible and reliable results.

Introduction: The Analytical Imperative

This compound (C₇H₅ClFNO₂) is a halogenated anthranilic acid derivative.[1] Molecules of this class are pivotal intermediates in the synthesis of pharmaceuticals and other high-value chemical entities.[2][3] For instance, related aminobenzoic acid structures are precursors to potent therapeutic agents.[2] The precise arrangement of the amino, chloro, and fluoro substituents on the benzoic acid core dictates the molecule's chemical reactivity, physical properties, and biological activity. Therefore, unambiguous confirmation of its structure is not merely an academic exercise but a foundational requirement for quality control, process optimization, and regulatory compliance.

This guide eschews a simple recitation of data, instead focusing on the logical workflow and scientific rationale required to solve the structure. We will proceed from the macroscopic (molecular formula) to the microscopic (atomic connectivity and functional groups), integrating data at each step to build an unassailable structural proof.

The Strategic Workflow: A Multi-Modal Approach

The elucidation of a novel or complex small molecule is most robustly achieved by integrating complementary analytical techniques. No single method provides all the necessary information. Our strategy relies on a logical progression, where the output of one technique informs the interpretation of the next.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

3.1. Rationale

The foundational step in any structure elucidation is determining the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy sufficient to distinguish between elemental compositions. For this compound (MW: 189.57 g/mol , Formula: C₇H₅ClFNO₂), MS serves two primary functions:

-

Confirming the Molecular Weight: Verifying the mass of the molecular ion peak.

-

Identifying the Presence of Chlorine: The natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) produces a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion (M+) peak.[4] This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

3.2. Expected Data & Interpretation

In an electrospray ionization (ESI) mass spectrum, we would expect to see protonated or deprotonated molecular ions.

-

Positive Mode (ESI+): [M+H]⁺ at m/z 190.0071

-

Negative Mode (ESI-): [M-H]⁻ at m/z 187.9915

The key observation would be the isotopic pattern. For every peak corresponding to a chlorine-containing fragment, there will be a companion peak two mass units higher, with roughly 33% of the intensity. Fragmentation analysis can further support the structure; for instance, the loss of the carboxylic acid group (a neutral loss of 45 Da) is a common fragmentation pathway for benzoic acids.[5][6]

3.3. Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Data Acquisition: Infuse the sample directly or via liquid chromatography (LC) into the ESI source. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: Examine the full scan spectrum for the [M+H]⁺ or [M-H]⁻ ions. Verify the mass accuracy to be within 5 ppm of the theoretical value. Critically, confirm the presence and correct ratio (~3:1) of the M+ and M+2 isotopic peaks.

Infrared Spectroscopy: Functional Group Fingerprinting

4.1. Rationale

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups.[7] By measuring the vibrational frequencies of bonds within the molecule, we can confirm the key structural motifs suggested by the molecular formula: the carboxylic acid, the primary amine, and the aromatic ring.

4.2. Expected Data & Interpretation

Based on established correlation tables and data from analogous compounds like other aminobenzoic acids, we can predict the characteristic absorption bands.[8][9][10]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for this Structure |

| Carboxylic Acid | O-H Stretch (acidic) | 3300 - 2500 (broad) | Confirms the carboxylic acid hydroxyl group.[11] |

| Carboxylic Acid | C=O Stretch | ~1700 - 1660 | Confirms the carbonyl of the carboxylic acid.[10][11] |

| Primary Amine | N-H Stretch | ~3500 and ~3400 (two peaks) | The presence of two distinct peaks is characteristic of a primary (-NH₂) amine.[8][9] |

| Aromatic Ring | C=C Stretch | ~1600 - 1450 | Confirms the presence of the benzene ring.[11] |

| Aromatic Ring | C-H Bending (out-of-plane) | ~900 - 675 | The pattern can sometimes give clues about the substitution pattern. |

| Halogen Bonds | C-Cl / C-F Stretches | ~800 - 700 (C-Cl) / ~1300 - 1200 (C-F) | Confirms carbon-halogen bonds.[11] |

4.3. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-5 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting absorbance spectrum and assign the major peaks to the corresponding functional groups as detailed in the table above.

NMR Spectroscopy: The Definitive Structural Arbiter

While MS provides the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level detail of the molecular skeleton, revealing the precise connectivity of atoms.[12] For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

5.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale: ¹H NMR provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, we expect signals for two aromatic protons and the exchangeable protons of the amine and carboxylic acid groups.

Expected Data & Interpretation:

-

Aromatic Region (δ 6.5-8.0 ppm): Aromatic protons are deshielded and appear in this characteristic range.[13][14] We have two adjacent aromatic protons (at C5 and C6). They will split each other into doublets.

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most downfield of the aromatic protons.

-

H-5: This proton is ortho to the chlorine atom.

-

-

Exchangeable Protons: The -COOH and -NH₂ protons typically appear as broad signals that can vary in chemical shift depending on concentration, solvent, and temperature. They can be confirmed by adding a drop of D₂O to the NMR tube, which causes these signals to disappear due to proton-deuterium exchange.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.8 - 8.0 | Doublet (d) | ~8-9 Hz (³JHH) |

| H-5 | ~6.7 - 6.9 | Doublet (d) | ~8-9 Hz (³JHH) |

| -NH₂ | ~4.0 - 7.0 | Broad Singlet (br s) | N/A |

| -COOH | > 10 | Broad Singlet (br s) | N/A |

5.2. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. With proton decoupling, each unique carbon appears as a single line, allowing for a direct count of non-equivalent carbons. This is crucial for confirming the substitution pattern.

Expected Data & Interpretation: The molecule has 7 unique carbon atoms, so 7 signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Carboxylic Carbon (C=O): This is the most deshielded carbon, appearing around δ 165-175 ppm.[10]

-

Aromatic Carbons (δ 110-155 ppm): The chemical shifts are influenced by the attached substituents.[16]

-

C-F bond: The carbon directly attached to fluorine (C-3) will appear as a large doublet due to one-bond ¹³C-¹⁹F coupling.

-

C-N, C-Cl bonds: Carbons attached to electronegative atoms (C-2, C-4) will be shifted downfield relative to unsubstituted aromatic carbons.

-

Quaternary Carbons (C-1, C-2, C-3, C-4): These carbons, which do not have attached protons, will typically show lower intensity signals.

-

| Carbon Assignment | Expected δ (ppm) | Key Feature |

| C=O | 165 - 175 | Downfield, low intensity |

| C-2 (C-NH₂) | 150 - 155 | Quaternary, attached to amine |

| C-4 (C-Cl) | 138 - 142 | Quaternary, attached to chlorine |

| C-3 (C-F) | 155 - 160 | Large doublet (¹JCF ≈ 240-250 Hz) |

| C-6 | 132 - 135 | CH, downfield due to ortho -COOH |

| C-1 | 112 - 116 | Quaternary |

| C-5 | 114 - 118 | CH |

5.3. ¹⁹F NMR Spectroscopy: The Fluorine Keystone

Rationale: ¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nucleus. It provides definitive proof of the fluorine's presence and its electronic environment.[17] Since there is only one fluorine atom in the molecule, a single signal is expected.

Expected Data & Interpretation:

-

A single resonance is expected in the ¹⁹F NMR spectrum.

-

The chemical shift for an aryl fluoride is typically in the range of δ -100 to -170 ppm relative to CFCl₃.[18][19]

-

This signal may exhibit coupling to the adjacent aromatic protons (H-5) and carbons, which can be observed in high-resolution spectra.

5.4. Integrated NMR Analysis Workflow

The true power of NMR comes from integrating the data from these different experiments to build a complete picture of the molecule's connectivity.

Caption: Logic flow for integrating NMR data.

5.5. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for aminobenzoic acids as it effectively dissolves the sample and allows for the observation of exchangeable -NH₂ and -COOH protons.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. To confirm exchangeable protons, acquire a second spectrum after adding one drop of D₂O.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be needed to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is typically a very fast experiment due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C) or an internal standard. Integrate the ¹H signals and analyze the multiplicities and coupling constants. Assign all peaks based on the expected chemical shifts and coupling patterns.

Conclusion: A Unified Structural Proof

The structure of this compound is unequivocally confirmed by the powerful synergy of modern spectroscopic techniques. Mass spectrometry establishes the correct molecular formula (C₇H₅ClFNO₂) and confirms the presence of one chlorine atom through its distinct isotopic signature.[4] Infrared spectroscopy provides a rapid fingerprint of the essential functional groups: a primary amine, a carboxylic acid, and an aromatic ring.[8][9] Finally, the detailed connectivity is pieced together by a trio of NMR experiments. ¹H NMR identifies the two adjacent aromatic protons, ¹³C NMR confirms the seven unique carbons of the substituted skeleton, and ¹⁹F NMR provides direct, unambiguous evidence for the fluorine substituent. The convergence of these independent lines of evidence provides a self-validating and authoritative structural assignment, a critical checkpoint for any further research or application of this compound.

References

- Woźnicka, E., et al. (2010). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.

- JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. Journal of Visualized Experiments.

- ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.

- PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. PubChem.

- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

- Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

- NIH National Center for Biotechnology Information. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PubMed Central.

- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University Course Catalog.

- Royal Society of Chemistry. (2014). IR spectrum of the prepared para-aminobenzoic acid (PABA). Royal Society of Chemistry.

- Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Royal Society of Chemistry.

- Patsnap Eureka. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility.

- Google Patents. (1993). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid. Google Patents.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). HMDB.

- University of Ottawa. (n.d.). 19F NMR Reference Standards. University of Ottawa NMR Facility.

- SpectraBase. (n.d.). 2-Chloro-4-fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. SpectraBase.

- ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications.

- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Google Patents.

- PubMed. (n.d.). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. PubMed.

- MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI.

- NIH National Center for Biotechnology Information. (n.d.). 2-Amino-4-chlorobenzoic acid. PubMed Central.

- University of Florida. (n.d.). Fluorine NMR. University of Florida Chemistry Department.

- NIST WebBook. (n.d.). 2-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook.

- Chemsrc. (n.d.). CAS#:130047-16-4 | 2-amino-4-fluorobenzoic acid,hydrochloride. Chemsrc.

- PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. PubChem.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin.

- Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. Doc Brown's Chemistry.

- ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate.

- SpectraBase. (n.d.). 2-[(4-Chlorobenzyl)amino]benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase.

- NIST WebBook. (n.d.). 2-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook.

Sources

- 1. This compound | 1039878-71-1 | PRB87871 [biosynth.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. geo.fu-berlin.de [geo.fu-berlin.de]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 13. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 4-Aminobenzoic acid(150-13-0) IR Spectrum [chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. biophysics.org [biophysics.org]

- 18. 19F [nmr.chem.ucsb.edu]

- 19. colorado.edu [colorado.edu]

An In-Depth Technical Guide to 2-Amino-4-chloro-3-fluorobenzoic acid (CAS Number: 1039878-71-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-3-fluorobenzoic acid, with the Chemical Abstracts Service (CAS) number 1039878-71-1 , is a halogenated anthranilic acid derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its unique substitution pattern, featuring amino, chloro, and fluoro groups on the benzoic acid scaffold, makes it a valuable and versatile building block for the synthesis of complex heterocyclic systems and novel therapeutic agents. The strategic incorporation of fluorine, in particular, is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]

This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, including its physicochemical properties, a plausible synthetic approach based on established organic chemistry principles, its potential applications in drug discovery, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental for its effective use in synthesis and drug development. While exhaustive experimental data for this compound is not widely published, its key properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 1039878-71-1 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)N)F)Cl | [1] |

Synthesis and Workflow

While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in readily available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted anthranilic acids. A common approach involves the nitration of a substituted benzoic acid, followed by the reduction of the nitro group to an amine.

A potential synthetic workflow is outlined below:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar transformations.[3][4] Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

Step 1: Nitration of 4-Chloro-3-fluorobenzoic acid

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-chloro-3-fluorobenzoic acid to a cooled (0-5 °C) mixture of concentrated sulfuric acid.

-

Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice and water, leading to the precipitation of the crude 2-nitro-4-chloro-3-fluorobenzoic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of 2-Nitro-4-chloro-3-fluorobenzoic acid

-

To a solution of the crude nitro compound in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalyst such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the nitro compound is fully converted to the amine.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product may be purified by recrystallization from an appropriate solvent system.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anthranilic acid derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for cancer therapy. The specific substitution pattern of this compound provides a unique scaffold for the generation of libraries of compounds for high-throughput screening.

The presence of the amino and carboxylic acid functionalities allows for diverse chemical modifications, such as amide bond formation, to construct more complex molecular architectures. The fluorine and chlorine substituents can modulate the electronic properties and lipophilicity of the final compounds, which can significantly impact their pharmacokinetic and pharmacodynamic profiles.

While specific drugs derived from this particular intermediate are not prominently disclosed in public literature, its structural motifs are found in various kinase inhibitors and other targeted therapies. The general importance of fluorinated aminobenzoic acids as pharmaceutical intermediates is well-established.[5][6]

Safety and Handling

Due to the lack of a specific, publicly available Material Safety Data Sheet (MSDS) for this compound (CAS 1039878-71-1), a cautious approach to handling is imperative. The safety information for structurally related compounds, such as other halogenated aminobenzoic acids, should be considered as a preliminary guide.[7][8][9][10]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hazard Identification (Presumed based on related compounds):

-

May be harmful if swallowed.

-

May cause skin and eye irritation.

-

May cause respiratory tract irritation.

A comprehensive risk assessment should be conducted before handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features, particularly the presence of fluorine, make it an attractive building block for the synthesis of novel therapeutic agents. While detailed experimental data for this specific compound is limited, this guide provides a foundational understanding of its properties, a plausible synthetic strategy, potential applications, and necessary safety precautions. Further research and experimental validation are essential to fully elucidate the potential of this promising molecule.

References

- PubChem. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/118010157

- Organic Syntheses. 2-amino-3-fluorobenzoic acid. URL: http://www.orgsyn.org/demo.aspx?prep=v76p0214

- Synquest Labs. 2-Amino-3-fluorobenzoic acid Safety Data Sheet. URL: https://www.synquestlabs.com/sites/default/files/sds/4657-3-23.pdf

- ChemicalBook. 2-Amino-4-fluorobenzoic acid - Safety Data Sheet. URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=446-32-2

- Fisher Scientific. 2-Chloro-4-fluorobenzoic acid Safety Data Sheet. URL: https://www.fishersci.com/sds?productName=AC222510050

- Fisher Scientific. 3-Amino-4-fluorobenzoic acid Safety Data Sheet. URL: https://www.fishersci.com/sds?productName=AC293020050

- Sigma-Aldrich. 4'-Amino-2',5'-diethoxybenzanilide Safety Data Sheet. URL: https://www.sigmaaldrich.com/US/en/sds/sigma/f0125

- Biosynth. This compound. URL: https://www.biosynth.com/p/PRB87871/2-amino-4-chloro-3-fluorobenzoic-acid

- Guidechem. How to synthesize and app 2-Amino-4-Fluorobenzoic Acid. URL: https://www.guidechem.com/faq/how-to-synthesize-and-app-2-amino-4-fluorobenzoic-acid-920037.html

- Ningbo Inno Pharmachem Co., Ltd. Unlocking Pharmaceutical Potential: The Role of 2-Amino-4-fluorobenzoic Acid. URL: https://www.inno-pharmchem.com/news/unlocking-pharmaceutical-potential-the-role-of-2-amino-4-fluorobenzoic-acid-45199615.html

- Benchchem. An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-fluorobenzoic Acid. URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-on-the-physicochemical-properties-of-2-amino-4-fluorobenzoic-acid

- Google Patents. Method for producing 2-amino-4-fluorobenzoic acid. URL: https://patents.google.

- PMC. Fluorinated building blocks in drug design: new pathways and targets. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10647895/

- GoldBio. 2-Amino-4-chlorobenzoic acid. URL: https://www.goldbio.com/product/10134/2-amino-4-chlorobenzoic-acid

- GoldBio. 2-Amino-4-fluorobenzoic acid. URL: https://www.goldbio.com/product/10135/2-amino-4-fluorobenzoic-acid

- ChemicalBook. This compound. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531388.htm

- ResearchGate. 2-Amino-4-chlorobenzoic acid. URL: https://www.researchgate.net/publication/49603569_2-Amino-4-chlorobenzoic_acid

- BLD Pharm. 2-Amino-6-chloro-3-fluorobenzoic acid. URL: https://www.bldpharm.com/products/1039815-76-3.html

Sources

- 1. This compound | 1039878-71-1 | PRB87871 [biosynth.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. goldbio.com [goldbio.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-4-chloro-3-fluorobenzoic acid: A Key Intermediate in Modern Drug Discovery

This technical guide provides an in-depth analysis of 2-Amino-4-chloro-3-fluorobenzoic acid, a halogenated aromatic amino acid that has garnered significant interest within the pharmaceutical and life sciences sectors. Its unique substitution pattern makes it a valuable scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This document will explore its fundamental properties, a robust synthesis protocol, its strategic applications in medicinal chemistry, and essential safety and handling procedures for laboratory use.

Core Molecular Profile and Physicochemical Properties

This compound is a trifunctional aromatic compound, featuring an amine group, a carboxylic acid, and two different halogen substituents. This arrangement provides a rich chemical handle for a variety of organic transformations. The presence of both fluorine and chlorine atoms significantly influences the molecule's electronic properties, pKa, and lipophilicity, which are critical parameters in drug design.

The strategic placement of a fluorine atom, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate bioavailability.[1] The carbon-fluorine bond is exceptionally strong, resisting enzymatic cleavage and thereby prolonging the in vivo half-life of a drug candidate.[2]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1039878-71-1 | [3] |

| Molecular Formula | C₇H₅ClFNO₂ | [3] |

| Molecular Weight | 189.57 g/mol | [3] |

| Appearance | Expected to be a solid, likely a powder | [4] |

| Melting Point | Estimated range: 190-235 °C | Estimated based on related isomers[4][5][6] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF | Based on related isomers[6][7] |

Note on Physicochemical Properties: Specific experimental data for the melting point and solubility of this exact isomer are not widely published. The provided melting point is an estimated range based on the experimentally determined melting points of closely related isomers such as 2-Amino-4-chlorobenzoic acid (231-233 °C) and 2-Amino-4-fluorobenzoic acid (192-196 °C).[4][6]

Synthesis Protocol: A Mechanistic Approach

The synthesis of substituted aminobenzoic acids often involves multi-step sequences that build upon readily available precursors. A plausible and efficient route to this compound can be adapted from established methods for synthesizing related fluorinated and chlorinated anthranilic acids.[8] The following protocol outlines a logical synthetic pathway, emphasizing the rationale behind each step.

Experimental Protocol: Synthesis of this compound

This synthesis can be conceptualized in a two-stage process starting from a suitable substituted isatin, which serves as a robust precursor for creating the desired substitution pattern on the aromatic ring.

Part 1: Synthesis of 6-Chloro-7-fluoroisatin

The initial step involves the cyclization of a substituted aniline to form the isatin core. This is a well-established method for creating the foundational bicyclic structure.

-

Starting Material: 3-Chloro-2-fluoroaniline.

-

Reaction: The synthesis begins with the reaction of 3-chloro-2-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride in an acidic aqueous solution to form an isonitrosoacetanilide intermediate.

-

Cyclization: The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, which catalyzes an electrophilic cyclization to yield 6-chloro-7-fluoroisatin. The choice of a strong acid is critical to drive the reaction to completion.

-

Purification: The resulting isatin precipitate is filtered, washed with cold water to remove residual acid, and dried. Recrystallization from a suitable solvent like ethanol may be necessary to achieve high purity.

Part 2: Oxidative Cleavage to this compound

The second stage involves the oxidative cleavage of the isatin ring to unmask the amino and carboxylic acid functionalities.

-

Reaction Setup: The purified 6-chloro-7-fluoroisatin is suspended in an aqueous solution of sodium hydroxide.

-

Oxidation: Hydrogen peroxide (30% solution) is added dropwise to the cooled basic solution. This initiates an oxidative cleavage of the α-keto-amide bond in the isatin ring. The basic conditions are essential for the reaction to proceed efficiently.[8]

-

Workup and Acidification: After the reaction is complete (as monitored by TLC), the solution is carefully acidified with hydrochloric acid. This protonates the carboxylate and any remaining phenoxide, leading to the precipitation of the final product, this compound.

-

Isolation and Purification: The solid product is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum. Further purification can be achieved by recrystallization.

Applications in Medicinal Chemistry and Drug Development

This compound is not just a chemical curiosity; it is a strategic building block for the synthesis of biologically active molecules. Its utility stems from the ability to serve as a scaffold that can be elaborated into more complex structures.

The primary application lies in its role as an intermediate for creating active pharmaceutical ingredients (APIs).[9] The amino group can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems, while the carboxylic acid can be converted to esters, amides, or other derivatives. This versatility allows medicinal chemists to systematically explore the chemical space around a lead compound in structure-activity relationship (SAR) studies.

The incorporation of fluorine and chlorine provides several advantages:

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.[2]

-

Binding Affinity: The electronegativity of the halogens can alter the electronic distribution of the molecule, leading to more favorable interactions with the target protein.[10][11]

-

Lipophilicity and Permeability: Halogen substitution can increase lipophilicity, which can improve a molecule's ability to cross cell membranes and reach its site of action.[11]

Derivatives of fluorinated benzoic acids have been explored for their potential in oncology, and as treatments for cardiovascular and neurological disorders.[9] For example, this scaffold could be a precursor for synthesizing novel kinase inhibitors, where the aminobenzoic acid core mimics a hinge-binding motif.

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors. While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related aminobenzoic acids provide a strong basis for hazard assessment.

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral: May be harmful or toxic if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a certified chemical fume hood, to minimize inhalation of dust or vapors.

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes. Avoid skin contact.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of by a licensed hazardous waste disposal company.

References

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (URL: [Link])

- PubChem. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. (URL: [Link])

- Organic Syntheses. 2-amino-3-fluorobenzoic acid. (URL: [Link])

- Importance of Fluorine in Benzazole Compounds. Molecules. (URL: [Link])

- Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. (URL: [Link])

- Taylor & Francis Online. The role of fluorine in medicinal chemistry. (URL: [Link])

- Bentham Science. Roles of Fluorine in Drug Design and Drug Action. (URL: [Link])

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Scientific Reports. (URL: [Link])

- The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innov

- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. (URL: [Link])

- International Journal of Creative Research Thoughts. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. (URL: [Link])

- YouTube. Substitution, Reductive Amination, and Gabriel Synthesis!. (URL: [Link])

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | 1039878-71-1 | PRB87871 [biosynth.com]

- 4. 2-氨基-4-氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Amino-4-chlorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Amino-3-chlorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-氯-4-氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

The Strategic Role of 2-Amino-4-chloro-3-fluorobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloro-3-fluorobenzoic acid emerges as a highly promising, albeit under-documented, scaffold in medicinal chemistry. Its unique trifunctional substitution pattern on the anthranilic acid core presents a confluence of reactive handles and modulating electronic effects, positioning it as a strategic building block for the synthesis of novel therapeutic agents. This technical guide synthesizes the established principles of halogenated anthranilic acid chemistry to elucidate the potential of this compound. We will explore its inferred synthetic utility, particularly in the construction of privileged heterocyclic systems, and discuss the anticipated impact of its distinct substitution on molecular properties and biological activity. This document serves as a roadmap for researchers looking to leverage this versatile intermediate in the design and development of next-generation pharmaceuticals.

Introduction: The Anthranilic Acid Scaffold and the Promise of Halogenation

Anthranilic acid and its derivatives are foundational pillars in medicinal chemistry, serving as versatile precursors for a vast array of bioactive heterocycles and other pharmacologically relevant molecules.[1][2] The inherent reactivity of the amino and carboxylic acid groups allows for diverse synthetic transformations, leading to compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[2]

The strategic introduction of halogen atoms onto the anthranilic acid core has become a powerful tool in drug design. Halogens, particularly fluorine and chlorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets through specific electronic and steric interactions.[3] Halogen-substituted anthranilic acids, for instance, have been identified as a novel chemical platform for the development of potent androgen receptor antagonists for the treatment of prostate cancer.[3] It is within this context of "functionalized pharmacophores" that this compound (commercially available[4]) presents itself as a molecule of significant interest.

This guide will extrapolate from the known chemistry of analogous compounds to provide a comprehensive overview of the anticipated role and applications of this compound in medicinal chemistry.

Physicochemical Properties and Synthetic Rationale

The medicinal chemistry potential of this compound is intrinsically linked to its unique substitution pattern. The interplay of the amino, chloro, and fluoro groups on the benzoic acid ring creates a distinct electronic and steric environment that can be strategically exploited in drug design.

| Property | Anticipated Influence on Drug Discovery |

| Amino Group | Primary nucleophile for amide bond formation, cyclization reactions (e.g., quinazolinone synthesis), and as a hydrogen bond donor. |

| Carboxylic Acid Group | Site for esterification, amidation, and serves as a key hydrogen bond acceptor/donor for target interaction. Can be a handle for prodrug strategies. |

| Chlorine Atom (C4) | Influences lipophilicity, can participate in halogen bonding, and sterically directs reactions at adjacent positions. Modulates the pKa of the amino and carboxylic acid groups. |

| Fluorine Atom (C3) | Potent electron-withdrawing group that can significantly alter the acidity of the carboxylic acid and the basicity of the amine. Can enhance metabolic stability by blocking sites of oxidative metabolism and improve binding affinity through favorable interactions with protein targets. |

The combination of these functionalities suggests that this compound is an ideal starting material for creating complex molecular architectures with tunable physicochemical properties.

Key Synthetic Applications: A Focus on Quinazolinone Synthesis

A primary and highly valuable application of anthranilic acid derivatives is in the synthesis of quinazolinones, a class of fused heterocyclic compounds with a broad range of biological activities.[5][6][7] The general synthetic pathway involves the reaction of an anthranilic acid with an appropriate electrophile to form an intermediate that subsequently cyclizes.

Based on established methodologies for analogous compounds, we can propose a robust synthetic workflow for the utilization of this compound in the synthesis of novel quinazolinone derivatives.[5][8]

Proposed Synthetic Workflow for Novel Quinazolinones

Step 1: Acylation and Benzoxazinone Formation

The initial step involves the acylation of the amino group of this compound with an acyl chloride in the presence of a base like pyridine. The resulting N-acyl intermediate is then cyclized, typically with a dehydrating agent such as acetic anhydride, to form a 2-substituted-7-chloro-8-fluoro-4H-3,1-benzoxazin-4-one.

-

Causality: The use of pyridine as a base neutralizes the HCl generated during the acylation, driving the reaction to completion. Acetic anhydride serves as an efficient dehydrating agent to facilitate the intramolecular cyclization to the benzoxazinone intermediate.

Step 2: Condensation with a Primary Amine to Yield the Quinazolinone Core

The benzoxazinone intermediate is a versatile electrophile that readily reacts with primary amines. This condensation reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by ring-opening and subsequent intramolecular cyclization to afford the 2,3-disubstituted 7-chloro-8-fluoroquinazolin-4(3H)-one.

-

Causality: This step allows for the introduction of a second point of diversity (R2) into the quinazolinone scaffold, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies. The choice of solvent (e.g., ethanol, acetic acid) can influence the reaction rate and yield.

Structure-Activity Relationship (SAR) Insights and Therapeutic Potential

While direct SAR studies on derivatives of this compound are not yet published, we can infer potential trends based on related structures.

-

The Role of the C7-Chloro and C8-Fluoro Substituents: The electron-withdrawing nature of the chlorine and fluorine atoms on the quinazolinone core is expected to significantly impact the molecule's electronic distribution. This can influence its ability to interact with biological targets. For example, in the context of kinase inhibitors, these substitutions can affect the pKa of the quinazoline nitrogen atoms, which are often involved in crucial hydrogen bonding interactions with the hinge region of the kinase.

-

Diversity at R1 and R2: The synthetic route outlined above allows for extensive variation at the R1 and R2 positions.

-

R1 Substituent: This group, originating from the acyl chloride, can be tailored to occupy specific pockets within a target's active site. Aromatic or heteroaromatic rings at this position are common in many bioactive quinazolinones.

-

R2 Substituent: This group, introduced via the primary amine, can be modified to modulate solubility, cell permeability, and to introduce additional binding interactions.

-

The inherent biological activities of halogenated anthranilic acids and their derivatives suggest that compounds derived from this compound could be promising candidates for a variety of therapeutic areas:

-

Oncology: As analogues of known EGFR inhibitors and other kinase-targeted therapies.[9]

-

Anti-inflammatory: Following the precedent of fenamate-class NSAIDs.

-

Antimicrobial: By disrupting bacterial processes, as has been observed with other halogenated anthranilic acid derivatives.[10]

Experimental Protocols (Exemplary)

The following are generalized protocols adapted from established procedures for the synthesis of quinazolinones from anthranilic acid derivatives.[5][8] Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 2-Substituted-7-chloro-8-fluoro-4H-3,1-benzoxazin-4-one

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in anhydrous pyridine.

-

Acylation: Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of the desired acyl chloride (R1COCl) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cyclization: Add 5-10 equivalents of acetic anhydride to the reaction mixture and heat to reflux for 2-4 hours.

-

Isolation: Cool the reaction mixture and pour it into ice-cold water. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 2,3-Disubstituted-7-chloro-8-fluoroquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask, suspend 1 equivalent of the 2-substituted-7-chloro-8-fluoro-4H-3,1-benzoxazin-4-one intermediate and 1.2 equivalents of the desired primary amine (R2NH2) in ethanol or glacial acetic acid.

-

Heating: Heat the mixture to reflux and maintain for 6-10 hours, monitoring by TLC.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Conclusion

This compound stands as a potent, yet underexplored, building block in the arsenal of medicinal chemists. Its trifunctional nature offers a unique combination of reactivity and the ability to fine-tune molecular properties. By leveraging the well-established chemistry of analogous anthranilic acids, particularly in the synthesis of privileged scaffolds like quinazolinones, researchers can unlock new avenues for drug discovery. The strategic incorporation of this molecule into synthetic campaigns is poised to yield novel compounds with enhanced biological activity and improved pharmacokinetic profiles, addressing unmet needs in various therapeutic areas.

References

- Dandia, A., Singh, R., & Khaturia, S. (2006). The Chemistry of Anthranilic Acid. Current Organic Synthesis, 3(3), 379-402.

- Netz, N., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 188, 59-70.

- Lesic, B., et al. (2007). Inhibitors of Pathogen Intercellular Signals as Selective Anti-Infective Compounds.

- Al-Ostoot, F. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.

- Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958.

- Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 22(11), 5263-5277.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid.

- Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(3), 955-963.

- Al-Said, M. S., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of Molecular Structure, 1301, 137358.

- Al-Omair, M. A., et al. (2023).

- Google Patents. (1993). Method for producing 2-amino-4-fluorobenzoic acid. JPH0586000A.

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.

- Al-Salahi, R., et al. (2024).

Sources

- 1. The Chemistry of Anthranilic Acid: Ingenta Connect [ingentaconnect.com]

- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1039878-71-1 | PRB87871 [biosynth.com]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of 2-Amino-4-chloro-3-fluorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of aminobenzoic acid, particularly those incorporating halogen substitutions, represent a significant and expanding frontier in medicinal chemistry. The strategic inclusion of chlorine and fluorine atoms onto the 2-aminobenzoic acid scaffold can profoundly influence the molecule's physicochemical properties, leading to enhanced biological activity. This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and therapeutic potential of 2-Amino-4-chloro-3-fluorobenzoic acid and its related derivatives. We will delve into their anticancer and antimicrobial properties, supported by mechanistic insights and detailed experimental protocols, to serve as a valuable resource for professionals in drug discovery and development.

Introduction: The Strategic Importance of Halogenated Aminobenzoic Acids

The aminobenzoic acid framework is a well-established pharmacophore, forming the backbone of numerous therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, is a powerful strategy in modern drug design to modulate a compound's metabolic stability, binding affinity, lipophilicity, and pKa.[1] Fluorine, in particular, is increasingly utilized in drug development for its ability to enhance biological activity and improve pharmacokinetic profiles.[2] The specific compound, this compound, and its derivatives are of growing interest due to their potential as versatile scaffolds for developing novel therapeutics.[3]

Synthesis of Halogenated Aminobenzoic Acid Derivatives

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the nitration of a fluorohalogenated benzoic acid precursor, followed by catalytic reduction to yield the corresponding aminobenzoic acid.[4] Alternative methods include diazotization of an amino precursor followed by reactions to introduce the desired halogen atoms. The precise control of reaction conditions is crucial to achieve high yields and purity, which are essential for subsequent biological evaluation.[5]

Diagram of a General Synthetic Pathway:

Caption: A generalized workflow for the synthesis of halogenated aminobenzoic acids.

Anticancer Activity: A Promising Frontier

Derivatives of aminobenzoic acid have demonstrated significant potential as anticancer agents.[6][7] The incorporation of halogen atoms can enhance their cytotoxic effects against various cancer cell lines.

Mechanism of Action

While the precise mechanisms are still under investigation for many derivatives, some have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.[8] For instance, the related compound 2-amino-3-chlorobenzoic acid has been identified as a cancer antagonist that targets these markers.[8] Other aminobenzoic acid derivatives, like PABA/NO, have shown potent activity against human ovarian cancer xenografts, rivaling established drugs like cisplatin.[9][10]

Signaling Pathway Implicated in Anticancer Activity:

Caption: Inhibition of the PI3K/AKT pathway by aminobenzoic acid derivatives.

In Vitro Cytotoxicity Data

Studies on various aminobenzoic acid derivatives have reported promising IC50 values against a range of cancer cell lines. For example, certain benzamide derivatives of para-aminobenzoic acid (PABA) have exhibited IC50 values as low as 4.53 µM, which is more potent than the standard drug 5-Fluorouracil in some cases.[6] Another study on alkyl derivatives of 4-aminobenzoic acid showed significant inhibitory properties against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines, with one compound demonstrating an IC50 of 15.59 µM against NCI-H460.[11]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzamide derivatives of PABA | HCT-116 | 4.53 | [6] |

| Benzamide derivatives of PABA | MCF7 | 5.85 | [6] |

| Alkyl derivatives of 4-aminobenzoic acid | NCI-H460 | 15.59 | [11] |

| PABA/NO | OVCAR-3 | Potent | [9] |

Antimicrobial Activity: Combating Drug Resistance

The rise of antibiotic-resistant bacteria presents a major global health challenge. Halogenated benzoic acid derivatives have emerged as a promising class of compounds with potent antibacterial activity.[12]

Spectrum of Activity and Mechanism

These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[12] The mechanism of action for some aminobenzoic acid derivatives is believed to involve the inhibition of essential metabolic pathways in bacteria. For example, sulfonamides, which are derivatives of p-aminobenzoic acid, act as competitive inhibitors of an enzyme crucial for folic acid synthesis in bacteria.[13] The introduction of halogens can enhance this inhibitory effect.[14] Studies on 2-chlorobenzoic acid derivatives revealed greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria.[12]

Experimental Workflow for Antimicrobial Screening:

Caption: A typical workflow for evaluating the antimicrobial activity of novel compounds.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial potency. For some halogenated pyrazole derivatives of benzoic acid, MIC values as low as 1 µg/mL against Bacillus subtilis have been reported.[14] In a study on 2-chlorobenzoic acid derivatives, one compound demonstrated a pMIC of 2.27 µM/ml against Escherichia coli, comparable to the standard drug norfloxacin.[12]

| Compound Class | Bacterial Strain | MIC | Reference |

| 2-chlorobenzoic acid derivative | Escherichia coli | pMIC = 2.27 µM/ml | [12] |

| Halogenated pyrazole derivative | Bacillus subtilis | 1 µg/mL | [14] |

| Sorbic acid amide derivative | Bacillus subtilis | 0.17 mM | [15] |

Structure-Activity Relationship (SAR) Insights

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding how the chemical structure of these derivatives influences their biological activity. For 2-chlorobenzoic acid derivatives, topological parameters and molecular connectivity indices were found to govern their antimicrobial activities.[12] The position of substituents on the benzoic acid ring also plays a critical role. For instance, the addition of a hydroxyl group at the ortho position of benzoic acid enhances its antibacterial effect against E. coli.[16]

Experimental Protocols

General Protocol for In Vitro Anticancer Screening (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Add the bacterial suspension to each well containing the test compound.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-